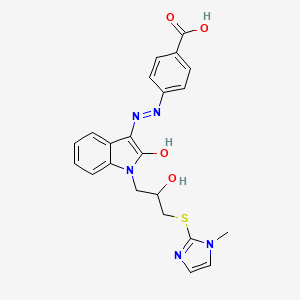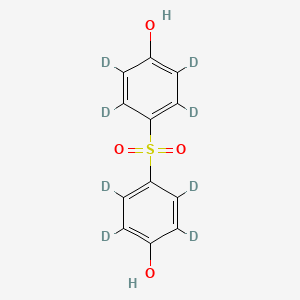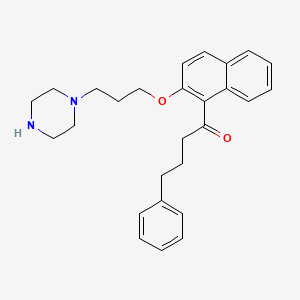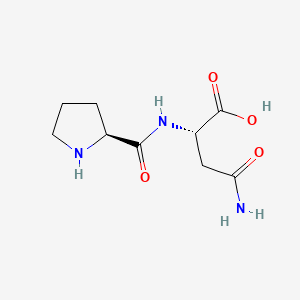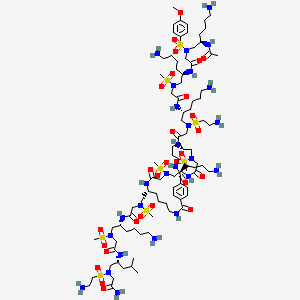
Ubiquitination-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ubiquitination-IN-3 is a compound that plays a significant role in the process of ubiquitination, a post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins. This modification regulates various cellular processes, including protein degradation, DNA repair, and cell cycle progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ubiquitination-IN-3 involves a series of chemical reactions that typically include the activation of ubiquitin, conjugation to a substrate protein, and ligation. The process is catalyzed by a cascade of enzymes: ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), and ubiquitin ligase (E3) . The reaction conditions often require an ATP-dependent activation step, followed by the transfer of ubiquitin to the substrate protein via an isopeptide bond .
Industrial Production Methods
Industrial production of this compound can involve large-scale enzymatic reactions using recombinant enzymes. The process is optimized for high yield and purity, often employing bioreactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ubiquitination-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled conditions, such as specific pH and temperature .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized ubiquitin derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Ubiquitination-IN-3 has a wide range of scientific research applications:
Wirkmechanismus
Ubiquitination-IN-3 exerts its effects through the ubiquitination pathway. The compound interacts with ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) to facilitate the attachment of ubiquitin to substrate proteins . This process involves the formation of an isopeptide bond between the C-terminal glycine of ubiquitin and the lysine residue of the substrate protein . The ubiquitinated proteins are then recognized by the proteasome for degradation or by other cellular machinery for various regulatory functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ubiquitin-like 3 (UBL3): Another ubiquitin-like modifier involved in protein regulation.
Neural precursor cell-expressed developmentally downregulated 8 (NEDD8): A ubiquitin-like protein that modifies other proteins to regulate their function.
Small ubiquitin-related modifier (SUMO): Involved in various cellular processes, including nuclear transport and transcriptional regulation.
Uniqueness
Ubiquitination-IN-3 is unique due to its specific role in the ubiquitination pathway, particularly in the regulation of protein degradation and cellular homeostasis . Unlike other ubiquitin-like modifiers, this compound has distinct enzymatic interactions and regulatory functions that make it a valuable tool in scientific research and therapeutic development .
Eigenschaften
Molekularformel |
C90H168N26O28S8 |
|---|---|
Molekulargewicht |
2319.0 g/mol |
IUPAC-Name |
2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(8R,14R,20R)-20-[[2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-acetamido-6-aminohexyl]-(4-methoxyphenyl)sulfonylamino]acetyl]amino]-6-aminohexyl]-methylsulfonylamino]acetyl]amino]-6-aminohexyl]-(2-aminoethylsulfonyl)amino]acetyl]amino]-14-(4-aminobutyl)-12,18-bis(methylsulfonyl)-2,10,16,26-tetraoxo-3,9,12,15,18,25-hexazabicyclo[25.2.2]hentriaconta-1(29),27,30-trien-8-yl]methyl-methylsulfonylamino]acetyl]amino]-6-aminohexyl]-methylsulfonylamino]acetyl]amino]-4-methylpentyl]-(2-aminoethylsulfonyl)amino]acetamide |
InChI |
InChI=1S/C90H168N26O28S8/c1-67(2)50-78(58-114(59-81(98)118)150(138,139)48-44-96)108-86(123)64-113(149(9,136)137)52-73(26-12-19-41-93)103-82(119)60-111(147(7,132)133)54-75-29-15-22-46-99-89(126)69-31-33-70(34-32-69)90(127)100-47-23-16-30-76(55-112(148(8,134)135)61-83(120)102-72(25-11-18-40-92)51-109(145(5,128)129)62-84(121)104-75)105-87(124)65-115(151(140,141)49-45-97)56-77(28-14-21-43-95)107-85(122)63-110(146(6,130)131)53-74(27-13-20-42-94)106-88(125)66-116(57-71(101-68(3)117)24-10-17-39-91)152(142,143)80-37-35-79(144-4)36-38-80/h31-38,67,71-78H,10-30,39-66,91-97H2,1-9H3,(H2,98,118)(H,99,126)(H,100,127)(H,101,117)(H,102,120)(H,103,119)(H,104,121)(H,105,124)(H,106,125)(H,107,122)(H,108,123)/t71-,72-,73-,74-,75-,76-,77-,78-/m1/s1 |
InChI-Schlüssel |
NTHJJGQHDWQLRJ-DRZDCGDWSA-N |
Isomerische SMILES |
CC(C)C[C@H](CN(CC(=O)N)S(=O)(=O)CCN)NC(=O)CN(C[C@@H](CCCCN)NC(=O)CN(C[C@H]1CCCCNC(=O)C2=CC=C(C=C2)C(=O)NCCCC[C@H](CN(CC(=O)N[C@@H](CN(CC(=O)N1)S(=O)(=O)C)CCCCN)S(=O)(=O)C)NC(=O)CN(C[C@@H](CCCCN)NC(=O)CN(C[C@@H](CCCCN)NC(=O)CN(C[C@@H](CCCCN)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C)S(=O)(=O)CCN)S(=O)(=O)C)S(=O)(=O)C |
Kanonische SMILES |
CC(C)CC(CN(CC(=O)N)S(=O)(=O)CCN)NC(=O)CN(CC(CCCCN)NC(=O)CN(CC1CCCCNC(=O)C2=CC=C(C=C2)C(=O)NCCCCC(CN(CC(=O)NC(CN(CC(=O)N1)S(=O)(=O)C)CCCCN)S(=O)(=O)C)NC(=O)CN(CC(CCCCN)NC(=O)CN(CC(CCCCN)NC(=O)CN(CC(CCCCN)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C)S(=O)(=O)CCN)S(=O)(=O)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


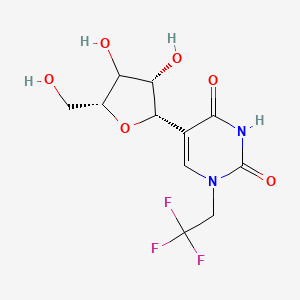
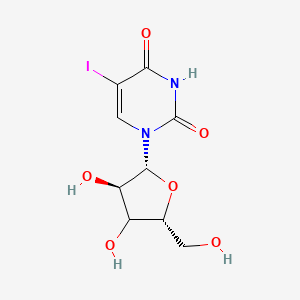
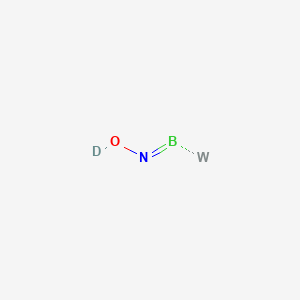
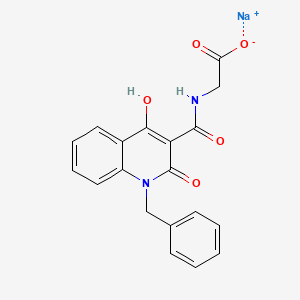
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)

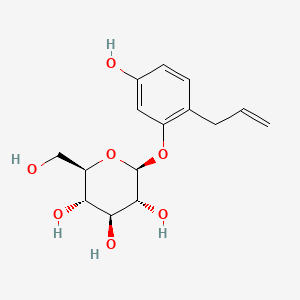
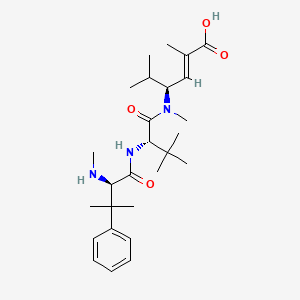
![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)

